molecular formula C16H20N4O3 B2590218 tert-butyl 4-amino-3-(methylcarbamoyl)-1-phenyl-1H-pyrazole-5-carboxylate CAS No. 2319640-55-4

tert-butyl 4-amino-3-(methylcarbamoyl)-1-phenyl-1H-pyrazole-5-carboxylate

Cat. No.: B2590218
CAS No.: 2319640-55-4
M. Wt: 316.361
InChI Key: PLKIUCCYZRUSHT-UHFFFAOYSA-N
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Description

tert-Butyl 4-amino-3-(methylcarbamoyl)-1-phenyl-1H-pyrazole-5-carboxylate: is a complex organic compound with a unique structure that includes a pyrazole ring, a phenyl group, and various functional groups such as amino, carbamoyl, and carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-amino-3-(methylcarbamoyl)-1-phenyl-1H-pyrazole-5-carboxylate typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-amino-3-(methylcarbamoyl)-1-phenyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-amino-3-(methylcarbamoyl)-1-phenyl-1H-pyrazole-5-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of interest for the development of new drugs and therapeutic agents.

Medicine: In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects, making it a candidate for drug development.

Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-3-(methylcarbamoyl)-1-phenyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • tert-Butyl 4-amino-3-(trifluoromethyl)phenylcarbamate
  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Comparison: Compared to similar compounds, tert-butyl 4-amino-3-(methylcarbamoyl)-1-phenyl-1H-pyrazole-5-carboxylate stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse reactivity and potential applications in various fields. The presence of the pyrazole ring and the specific arrangement of functional groups provide distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

tert-butyl 4-amino-5-(methylcarbamoyl)-2-phenylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-16(2,3)23-15(22)13-11(17)12(14(21)18-4)19-20(13)10-8-6-5-7-9-10/h5-9H,17H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKIUCCYZRUSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C(=NN1C2=CC=CC=C2)C(=O)NC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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